过一硫酸氢钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

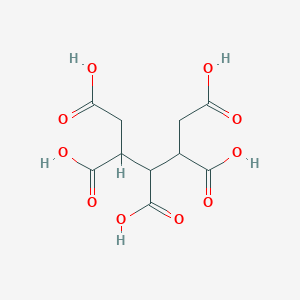

Potassium Peroxymonosulfate Sulfate, also known as Potassium Peroxymonosulfate Sulfate, is a useful research compound. Its molecular formula is H2KO13S3-4 and its molecular weight is 345.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium Peroxymonosulfate Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium Peroxymonosulfate Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

高级氧化工艺 (AOPs)

过一硫酸氢钾用于过硫酸盐基高级氧化工艺 (PS-AOPs) {svg_1}. 这些工艺对从复杂水基质中去除痕量有机污染物是高效且有选择性的 {svg_2}. 它们已被广泛研究用于降解农药、药物、卤代化合物、染料和其他污染物 {svg_3}.

过硫酸盐活化

已报道了过硫酸盐活化的各种策略,包括碳材料活化、光催化、过渡金属活化、电化学活化、超声波活化、热活化和碱活化 {svg_4}. 还讨论了潜在的活化机制和影响因素,例如活化期间的过硫酸盐剂量 {svg_5}.

废水处理

PS-AOPs 在废水处理中的应用是另一个重要领域 {svg_6}. 该综述介绍了 PS-AOPs 在有机污染物去除方面的当前应用现状 {svg_7}.

地下水处理

原位地下水处理是 PS-AOPs 的另一种应用 {svg_8}. 该工艺有助于去除有机污染物 {svg_9}.

特定化合物的降解

过一硫酸氢钾用于特定化合物的降解。 例如,它已被用于降解不同水基质中的 1,2,3-三氯苯 {svg_10}.

紫外线活化

紫外线活化的过硫酸盐和过一硫酸盐工艺已被用于降解各种化合物 {svg_11}. 这些工艺的功效高度依赖于 pH 值、初始氧化剂浓度、紫外线剂量和基质特性 {svg_12}.

作用机制

Target of Action

Potassium Peroxymonosulfate Sulfate, also known as Oxone, is a broad-spectrum oxidizing agent . It primarily targets organic compounds, including aldehydes, internal alkenes, sulfides, tertiary amines, and phosphines . It is also used to oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .

Mode of Action

The compound acts on its targets through oxidation . The standard electrode potential for potassium peroxymonosulfate is +1.81 V with a half reaction generating the hydrogen sulfate (pH = 0):

HSO5−+2H++2e−→HSO4−+H2OHSO^-_5 + 2H^+ + 2e^- → HSO^-_4 + H_2OHSO5−+2H++2e−→HSO4−+H2O

. This oxidation process results in the transformation of the target compounds. For instance, aldehydes are oxidized to carboxylic acids, internal alkenes may be cleaved to two carboxylic acids, while terminal alkenes may be epoxidized. Sulfides give sulfones, tertiary amines give amine oxides, and phosphines give phosphine oxides .Biochemical Pathways

The biochemical pathways affected by Potassium Peroxymonosulfate Sulfate are primarily oxidation reactions. The compound introduces oxygen into various organic compounds, altering their structure and function . For example, in organic synthesis, it can oxidize aldehydes to carboxylic acids or esters . It can also cleave internal alkenes to form two carboxylic acids .

Pharmacokinetics

It’s important to note that the compound is soluble in water and decomposes in solution .

Result of Action

The result of Potassium Peroxymonosulfate Sulfate’s action is the oxidation of target compounds, leading to their transformation . This can result in the degradation of pollutants, the bleaching of substances, or the alteration of organic compounds in chemical reactions . For example, it can oxidize organic contaminants in swimming pools , and it’s used in the degradation of antibiotics such as sulfamethoxazole .

Action Environment

The action of Potassium Peroxymonosulfate Sulfate can be influenced by various environmental factors. For instance, the presence of transition metals can catalyze the decay of the compound in solution . Additionally, the compound’s stability reaches a minimum at pH 9, where the mono anion (HSO5-) has the same concentration as the dianion (SO52-) . Furthermore, the compound’s oxidizing power can be affected by temperature, as decomposition to SO2 and SO3 takes place under the influence of heat (starting at 300°C) .

生化分析

Biochemical Properties

Potassium Peroxymonosulfate Sulfate acts on bacterial and viral protein capsids by oxidation, thereby releasing and inactivating the nucleic acids of viruses . It can oxidize aldehydes to carboxylic acids, and in the presence of alcoholic solvents, the esters may be obtained . It can also cleave internal alkenes to two carboxylic acids, while terminal alkenes may be epoxidized .

Cellular Effects

The bactericidal and virucidal efficacies of Potassium Peroxymonosulfate Sulfate are dependent on the concentration, contact time, and organic material conditions . It can oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .

Molecular Mechanism

Potassium Peroxymonosulfate Sulfate exerts its effects at the molecular level through its strong oxidation potential . It can oxidize a wide range of organic compounds and function as the epoxy oxidizer of the twin bonds of organic chemicals .

Temporal Effects in Laboratory Settings

Potassium Peroxymonosulfate Sulfate is a stable compound that loses less than 1% of its oxidizing power per month . It is also known to increase the efficiency of chlorine purification products .

Metabolic Pathways

It is known to be involved in the oxidation of various organic compounds .

属性

CAS 编号 |

37222-66-5 |

|---|---|

分子式 |

H2KO13S3-4 |

分子量 |

345.3 g/mol |

IUPAC 名称 |

pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate |

InChI |

InChI=1S/K.H2O5S.2H2O4S/c;1-5-6(2,3)4;2*1-5(2,3)4/h;1H,(H,2,3,4);2*(H2,1,2,3,4)/p-4 |

InChI 键 |

QNGMGUKVALHVLE-UHFFFAOYSA-J |

SMILES |

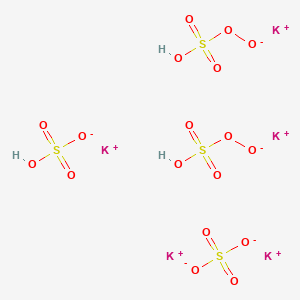

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

规范 SMILES |

OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K] |

同义词 |

Potassium Peroxymonosulfate Sulfate (K5(HSO5)2(HSO4)(SO4)); Potassium Peroxymonosulfate Sulfate (K5[HSO3(O2)]2(HSO4)(SO4)); Basolan 2448; Caro Salt; Caroat; Caroate; Caro’s Salt; Caro’s Triple Salt; Curox; L-Gel; Oxone; PS 16; PS 16 (salt); Potassium |

产品来源 |

United States |

Q1: What is the role of Potassium Peroxymonosulfate Sulfate in environmental remediation, specifically regarding waste coal cinder?

A1: Recent research has explored the use of waste coal cinder, a byproduct of coal combustion, as a catalyst in conjunction with Potassium Peroxymonosulfate Sulfate for the degradation of pollutants like sulfadiazine []. Potassium Peroxymonosulfate Sulfate acts as a powerful oxidizing agent, generating reactive oxygen species like sulfate radicals (SO4-•) and hydroxyl radicals (•OH) when activated. These radicals effectively break down organic pollutants in wastewater. The waste coal cinder, rich in metal oxides, enhances the catalytic activity of Potassium Peroxymonosulfate Sulfate, further promoting pollutant degradation. This approach demonstrates the potential of using waste materials for environmental remediation in a cost-effective and sustainable manner.

A2: Double tribromo 1,3-bipyridine onium salt dimethylmethane, synthesized using Potassium Peroxymonosulfate Sulfate [], acts as an efficient brominating reagent due to the presence of three bromine atoms attached to the bipyridine ring. This structure makes the bromine atoms more electrophilic, increasing their reactivity towards electron-rich substrates in bromination reactions. Moreover, the ionic nature of the compound, with a positively charged onium center, enhances its solubility in polar solvents, facilitating its use in various organic synthesis reactions. This research highlights the versatility of Potassium Peroxymonosulfate Sulfate in synthesizing valuable reagents for chemical transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)